Irreversible Reduction Potential: A >1200 mV Cathodic Shift Relative to Cobalt and a ≥250 mV Shift Relative to Rhodium
The irreversible reduction potentials for [M(NH₃)₅Cl]²⁺ and related pentaammine complexes were measured in aqueous solution (μ = 0.1 M, NaClO₄) versus the standard calomel electrode (SCE). Iridium(III) complexes reduce near −1.7 V, rhodium(III) complexes span −0.86 to −1.45 V, and cobalt(III) complexes span +0.22 to −0.47 V [1]. The ~1250 mV gap between Ir(III) and Co(III) and the ~250 mV gap between Ir(III) and the most negative Rh(III) value constitute a thermodynamic barrier that precludes functional substitution in any electron‑transfer manifold.
| Evidence Dimension | Irreversible reduction potential (E_red vs SCE) |
|---|---|
| Target Compound Data | Ir(III) pentaammine complexes: near −1.7 V |
| Comparator Or Baseline | Co(III) pentaammine complexes: +0.22 to −0.47 V; Rh(III) pentaammine complexes: −0.86 to −1.45 V |
| Quantified Difference | ΔE_highest ≈ 1250 mV (Ir vs Co); ΔE_min ≈ 250 mV (Ir vs most negative Rh) |
| Conditions | Aqueous, μ = 0.1 M NaClO₄, SCE reference electrode, 298 K |
Why This Matters
This large thermodynamic gap ensures that only iridium(III) pentaammine precursors provide the wide cathodic stability window required for non‑aqueous electrosynthesis, photo‑electrochemical cells, and basic electron‑transfer studies where premature metal‑centre reduction must be avoided.
- [1] Curtis, N. J., Lawrance, G. A. & Sargeson, A. M. (1983) Reduction potentials of pentaammine complexes of cobalt(III), rhodium(III) and iridium(III): physical correlations. Australian Journal of Chemistry, 36(7), 1327. doi:10.1071/ch9831327 View Source
